molecular formula C10H11FO3 B14039392 4-Ethoxy-2-fluoro-5-methoxybenzaldehyde

4-Ethoxy-2-fluoro-5-methoxybenzaldehyde

Cat. No.: B14039392
M. Wt: 198.19 g/mol
InChI Key: DYDLJYXQTQJROU-UHFFFAOYSA-N
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Description

4-Ethoxy-2-fluoro-5-methoxybenzaldehyde is a fluorinated aromatic aldehyde characterized by three substituents: an ethoxy group (-OCH₂CH₃) at position 4, a fluorine atom at position 2, and a methoxy group (-OCH₃) at position 5 on the benzaldehyde backbone. Fluorinated benzaldehydes are often valued for their electron-withdrawing properties, which influence reactivity in cross-coupling reactions or as precursors to bioactive molecules .

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

4-ethoxy-2-fluoro-5-methoxybenzaldehyde

InChI

InChI=1S/C10H11FO3/c1-3-14-10-5-8(11)7(6-12)4-9(10)13-2/h4-6H,3H2,1-2H3

InChI Key

DYDLJYXQTQJROU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)F)C=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-fluoro-5-methoxybenzaldehyde can be achieved through several methods. One common approach involves the electrophilic aromatic substitution of a suitable benzene derivative. For instance, starting from 2-amino-5-methoxytoluene, a series of reactions including nitration, reduction, and diazotization followed by Sandmeyer reaction can introduce the fluoro group . The ethoxy group can be introduced via an etherification reaction, and the formyl group can be added through a Vilsmeier-Haack reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and solvent choice, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-fluoro-5-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethoxy-2-fluoro-5-methoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-fluoro-5-methoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which can then participate in further chemical reactions. The fluoro and methoxy groups can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting enzyme activity and cellular processes .

Comparison with Similar Compounds

2-Fluoro-5-methoxybenzaldehyde (CAS not specified)

  • Structure : Lacks the ethoxy group at position 4 but retains the fluoro (position 2) and methoxy (position 5) groups.
  • Applications : Used in synthesizing boronic acids and nitriles, as seen in Biopharmacule’s catalog .

5-Fluoro-2-(4-methoxyphenyl)benzaldehyde (CAS 1042369-35-6)

  • Structure : Features an ethynyl-linked 4-methoxyphenyl group at position 2 and a fluorine at position 5.
  • Applications : Parchem Chemicals lists this compound for research, likely in materials science or medicinal chemistry due to its acetylene moiety .
  • Key Difference : The acetylene spacer introduces rigidity and conjugation, enhancing electronic properties for optoelectronic applications.

Ethoxy vs. Methoxy Substituents

2-Ethoxybenzaldehyde (CAS not specified)

  • Structure : Ethoxy group at position 2 without fluorine or additional methoxy groups.
  • Applications : Intermediate for boronic acids and amines (e.g., 2-ethoxyphenylboronic acid) .
  • Key Difference : Ethoxy groups are bulkier and more electron-donating than methoxy groups, affecting solubility (e.g., increased hydrophobicity) and reaction selectivity.

5-Fluoro-2-(2-methoxyethoxy)benzaldehyde (CAS 959641-54-4)

  • Structure : Contains a 2-methoxyethoxy chain at position 2 and fluorine at position 5.
  • Properties : Molecular weight 198.2; soluble in organic solvents (storage at 2–8°C recommended) .
  • Key Difference : The ethylene glycol chain enhances water solubility, contrasting with the purely aromatic ethoxy group in 4-ethoxy analogs.

Impurities and Analytical Methods

EFSA’s evaluation of 2-hydroxy-4-methoxybenzaldehyde (CAS 2493-34-7) highlights methodologies relevant to fluorinated analogs:

  • Impurities: Structurally related by-products like 1-(2-hydroxy-4-methoxyphenyl)ethanone are identified via GC and NMR .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Weight Key Applications
4-Ethoxy-2-fluoro-5-methoxybenzaldehyde 4-OCH₂CH₃, 2-F, 5-OCH₃ Not reported Pharmaceutical intermediates (inferred)
2-Fluoro-5-methoxybenzaldehyde 2-F, 5-OCH₃ ~154.1 (calc.) Boronic acid synthesis
5-Fluoro-2-(4-methoxyphenyl)benzaldehyde 2-(C≡C-C₆H₄-OCH₃), 5-F Not reported Materials research
2-Ethoxybenzaldehyde 2-OCH₂CH₃ ~150.1 (calc.) Organic synthesis

Table 2: Analytical Techniques for Quality Control

Technique Application in Analogous Compounds Reference
GC-MS Detecting impurities (e.g., ethanones)
NMR (¹H/¹³C) Confirming substituent positions
HPLC Purity assessment of fluorinated aldehydes Inferred from

Research Findings and Implications

  • Substituent Effects : Ethoxy groups enhance lipophilicity, favoring membrane permeability in drug candidates, while methoxy groups improve metabolic stability .
  • Regulatory Considerations : EFSA’s rigorous impurity profiling for 2-hydroxy-4-methoxybenzaldehyde suggests similar standards apply to fluorinated analogs in food or pharmaceutical applications .
  • Synthetic Challenges : Fluorine introduction at position 2 may require specialized fluorinating agents (e.g., DAST or Deoxo-Fluor), as inferred from Biopharmacule’s derivatives .

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